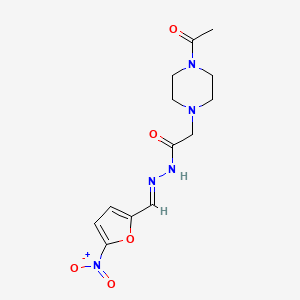
2-(4-Acetylpiperazin-1-yl)-N'-((5-nitrofuran-2-yl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a nitrofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, acetohydrazide, is reacted with 5-nitrofuran-2-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. This results in the formation of the intermediate hydrazone.
Acetylation: The intermediate hydrazone is then reacted with 4-acetylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrofuran ring can be reduced to an amine derivative.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrobenzylidene)acetohydrazide: Similar structure with a benzylidene moiety instead of a furan ring.
2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrothiophen-2-yl)methylene)acetohydrazide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C13H17N5O5 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
2-(4-acetylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H17N5O5/c1-10(19)17-6-4-16(5-7-17)9-12(20)15-14-8-11-2-3-13(23-11)18(21)22/h2-3,8H,4-7,9H2,1H3,(H,15,20)/b14-8+ |
InChIキー |
IOYQQPACAXCJIN-RIYZIHGNSA-N |
異性体SMILES |
CC(=O)N1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CC(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


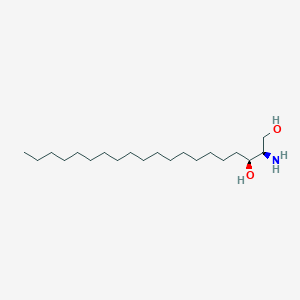
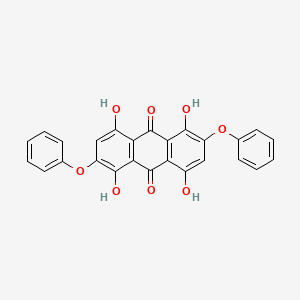
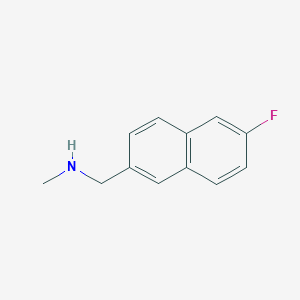
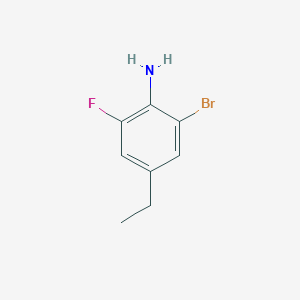
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
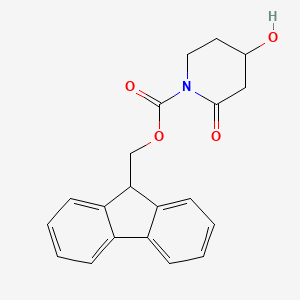


![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
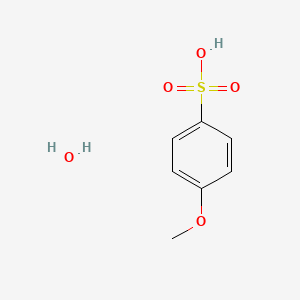
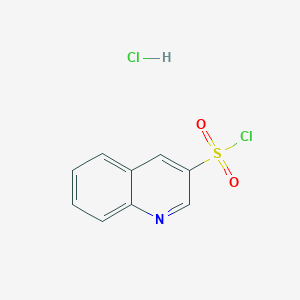
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
